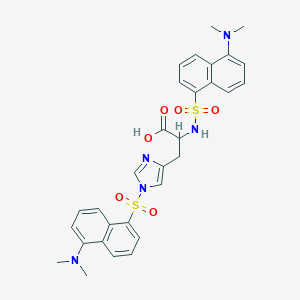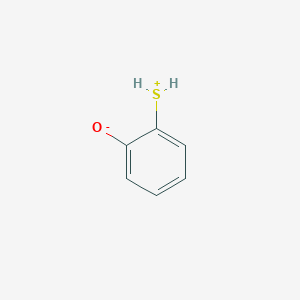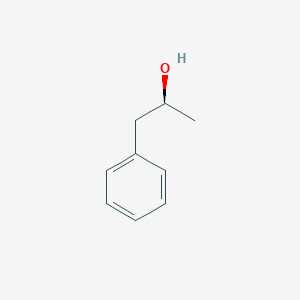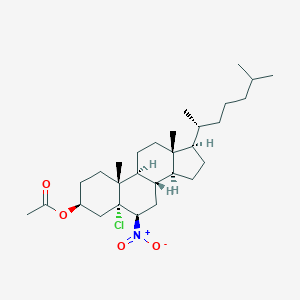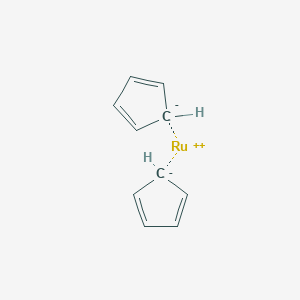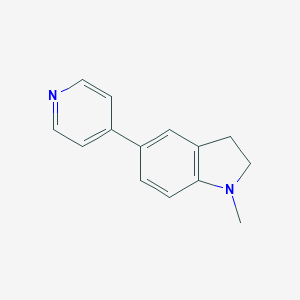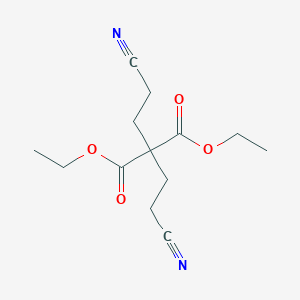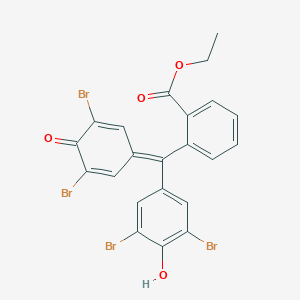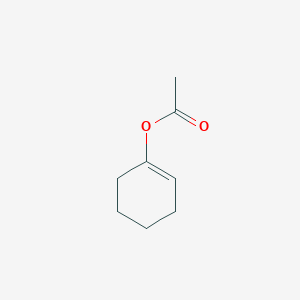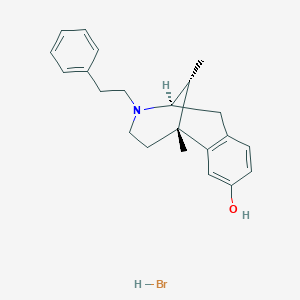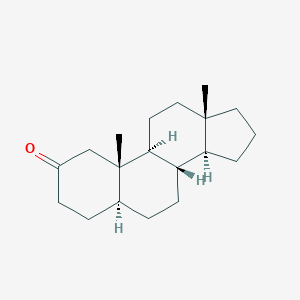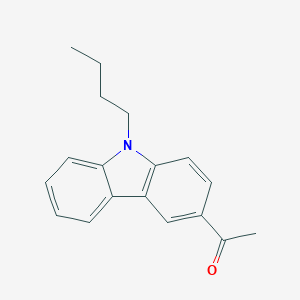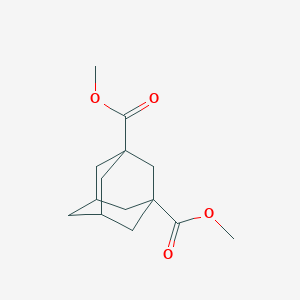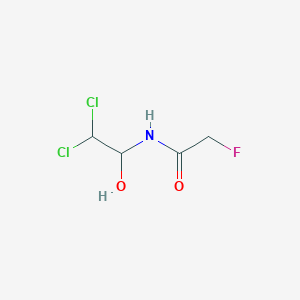![molecular formula C9H15N3O B073340 Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- CAS No. 1601-03-2](/img/structure/B73340.png)
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-, commonly known as HC, is a chemical compound that has shown promising results in various scientific research applications. HC is a derivative of hydrazinecarboxamide and is synthesized using a unique synthesis method.
Applications De Recherche Scientifique
HC has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties. HC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. HC has also been studied for its neuroprotective effects and has shown promising results in various animal models of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of HC is not fully understood. However, it is believed that HC exerts its effects by modulating various signaling pathways involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has been shown to inhibit the activity of various enzymes involved in these pathways, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotection.
Effets Biochimiques Et Physiologiques
HC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell growth, apoptosis, inflammation, and oxidative stress. HC has also been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. In addition, HC has been shown to reduce oxidative stress by increasing the levels of various antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
HC has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, HC has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, HC has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Orientations Futures
For HC research include studying its potential use in combination with other drugs and developing more water-soluble derivatives.
Méthodes De Synthèse
HC is synthesized using a unique synthesis method that involves the reaction of hydrazinecarboxamide with 2-methyl-1-cyclopenten-1-yl) ethylidene. The reaction takes place in the presence of a suitable catalyst and under controlled conditions. The resulting product is purified by various techniques such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
1601-03-2 |
|---|---|
Nom du produit |
Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]- |
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
[(Z)-1-(2-methylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C9H15N3O/c1-6-4-3-5-8(6)7(2)11-12-9(10)13/h3-5H2,1-2H3,(H3,10,12,13)/b11-7- |
Clé InChI |
YSTHRJPOPITYAB-XFFZJAGNSA-N |
SMILES isomérique |
CC1=C(CCC1)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(CCC1)C(=NNC(=O)N)C |
SMILES canonique |
CC1=C(CCC1)C(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



